molecular formula C13H14FN3O3S B6429144 N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 2329522-66-7

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No. B6429144
CAS RN: 2329522-66-7
M. Wt: 311.33 g/mol
InChI Key: KMHNOIDHLZOIGS-UHFFFAOYSA-N
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Description

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide (NEPFM) is a new and promising compound with a wide range of applications in scientific research. NEPFM is a small molecule that is synthesized from an organic reaction of 2-ethoxypyrimidin-5-yl and 2-fluorophenylmethanesulfonamide. It is a water-soluble compound with a high degree of solubility in organic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN). NEPFM is a highly potent compound with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Scientific Research Applications

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide has a wide range of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the mechanisms of drug action. It has also been used to study the effects of drugs on cancer cells, as well as to study the effects of drugs on the immune system. Additionally, N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide has been used to study the effects of environmental toxins on human health.

Mechanism of Action

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide is a highly potent compound with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. The exact mechanism of action of N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide is not yet fully understood, however, it is believed to act by targeting specific receptors in the body, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It is also believed to modulate the expression of certain genes, such as those involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as to inhibit the activation of NF-κB and MAPK pathways. It has also been shown to inhibit the growth of cancer cells, as well as to inhibit the growth of bacteria and fungi. Additionally, N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide has been shown to reduce the levels of oxidative stress and to protect cells from apoptosis.

Advantages and Limitations for Lab Experiments

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide has a number of advantages when used in laboratory experiments. It is a water-soluble compound with a high degree of solubility in organic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN). Additionally, it is a highly potent compound with a wide range of biological activities, making it an ideal tool for studying the mechanisms of drug action. However, there are some limitations to using N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide in laboratory experiments, such as the difficulty in synthesizing the compound and the potential for toxic side effects.

Future Directions

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide has a wide range of potential future applications in scientific research. It could be used to study the effects of drugs on the immune system, as well as to study the effects of environmental toxins on human health. Additionally, it could be used to develop new drugs for the treatment of cancer, as well as to develop new drugs for the treatment of infectious diseases. Additionally, N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide could be used to study the structure and function of proteins, as well as to study the mechanisms of drug action. Finally, N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide could be used to study the effects of drugs on cell proliferation and apoptosis.

Synthesis Methods

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide is synthesized from an organic reaction of 2-ethoxypyrimidin-5-yl and 2-fluorophenylmethanesulfonamide. The synthesis of N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide is a multi-step process. The first step involves the reaction of 2-ethoxypyrimidin-5-yl with 2-fluorophenylmethanesulfonamide to form a Schiff base product. The Schiff base product is then reacted with a base, such as sodium hydroxide, to form the desired N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide product. The reaction is carried out in the presence of an inert solvent, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).

properties

IUPAC Name

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S/c1-2-20-13-15-7-11(8-16-13)17-21(18,19)9-10-5-3-4-6-12(10)14/h3-8,17H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHNOIDHLZOIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide

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